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Compound Name:
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4-amine

Cat. No.: B2980155 Get Quote

An In-Depth Technical Guide to 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine: A Cornerstone

Intermediate in Kinase Inhibitor Discovery

Introduction: The Strategic Value of the 7-
Deazapurine Scaffold
In the landscape of modern medicinal chemistry, certain molecular frameworks consistently

emerge as privileged structures due to their inherent ability to interact with key biological

targets. The 7-deazapurine scaffold, known systematically as pyrrolo[2,3-d]pyrimidine, is a

premier example of such a framework.[1][2] By replacing the nitrogen atom at position 7 of a

native purine with a carbon atom, this scaffold retains the essential hydrogen bonding

characteristics required for interacting with numerous enzyme active sites while offering unique

advantages.[3] This structural modification enhances the electron density of the five-membered

ring and provides a new vector for chemical modification, allowing for the fine-tuning of

physiochemical properties and the exploration of novel structure-activity relationships (SAR).

Within this important class of compounds, 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine stands

out as a particularly strategic and versatile building block. Its true value lies in the iodine atom

at the C5 position. This halogen serves not merely as a substituent but as a highly functional

"chemical handle," enabling a vast array of palladium-catalyzed cross-coupling reactions. This

capability allows for the direct and efficient introduction of diverse aryl, heteroaryl, and alkyl
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groups, making it an indispensable intermediate in the synthesis of targeted therapies, most

notably ATP-competitive kinase inhibitors.[4][5]

This guide provides a comprehensive technical overview of 5-Iodo-7H-pyrrolo[2,3-
d]pyrimidin-4-amine, designed for researchers, chemists, and drug development

professionals. We will delve into its core molecular profile, detail a robust synthetic protocol,

and explore its pivotal role in the construction of complex, biologically active molecules.

Section 1: Core Molecular Profile
A thorough understanding of a starting material's fundamental properties is critical for its

effective use in complex synthetic campaigns. This section outlines the essential structural and

physicochemical data for 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine.

Structure and Nomenclature
The compound consists of a fused pyrimidine and pyrrole ring system, forming the 7-

deazapurine core. It features an amine group at the C4 position and an iodine atom at the C5

position.

IUPAC Name: 5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine[6]

CAS Number: 163622-50-2[4][6][7]

Molecular Formula: C₆H₅IN₄[6]

Synonyms: 4-Amino-5-iodopyrrolo[2,3-d]pyrimidine, 4-Amino-5-iodo-7H-pyrrolo[2,3-

d]pyrimidine[7]

Caption: Chemical structure of 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine.

Physicochemical Properties
The following table summarizes key quantitative data for the compound. Sourcing high-purity

material (>95%) is essential for achieving predictable outcomes in subsequent reactions,

particularly in sensitive palladium-catalyzed couplings where catalyst poisoning can be a

concern.
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Property Value Source

Molecular Weight 260.04 g/mol [6]

Appearance
White to Brown crystalline

powder
[4][7]

Purity (Typical) >95.0% (HPLC) [4]

Solubility

Soluble in polar aprotic

solvents (e.g., DMF, DMSO);

moderate solubility in

chlorinated solvents (e.g.,

DCM).

Inferred from reaction

conditions[8]

Spectral Data Analysis
Confirmation of the structure and purity of 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine is

typically achieved through standard spectroscopic methods.

¹H NMR: The proton NMR spectrum is expected to show distinct signals. The proton at C2 of

the pyrimidine ring should appear as a sharp singlet in the downfield aromatic region (~8.0-

8.2 ppm). The proton at C6 on the pyrrole ring will also be a singlet, typically found further

upfield (~7.0-7.5 ppm). The pyrrole N-H proton will present as a broad singlet at a high

chemical shift (>11.0 ppm), and the C4-amine protons will appear as a broad singlet (~6.5-

7.0 ppm).

¹³C NMR: The carbon spectrum provides confirmation of the core structure. Based on data

from closely related analogs, the C-I bond at C5 results in a significant upfield shift for that

carbon, expected to be in the 50-55 ppm range.[9] Other key signals include the quaternary

carbons C4a and C7a (~103 ppm and ~151 ppm, respectively), the amine-bearing C4 (~157

ppm), and the pyrimidine carbons C2 and C6 (~152 ppm and ~127 ppm, respectively).[9]

Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry in positive ion mode

will show a prominent peak for the protonated molecule [M+H]⁺ at m/z 261.0.

Section 2: Synthesis and Safe Handling
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The reliable and scalable synthesis of this key intermediate is paramount for its application in

drug discovery programs. The most common and efficient method involves the direct

electrophilic iodination of the 7-deazapurine core.

Principle of Synthesis: Electrophilic Iodination
The synthesis leverages the inherent nucleophilicity of the pyrrolo[2,3-d]pyrimidine scaffold.

The pyrrole ring is electron-rich and susceptible to electrophilic aromatic substitution. The C5

position is the most activated site for this reaction. N-Iodosuccinimide (NIS) serves as a mild

and effective source of an electrophilic iodine species (I⁺), enabling clean and high-yielding

iodination without requiring harsh conditions.
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Synthetic Workflow

7H-Pyrrolo[2,3-d]pyrimidin-4-amine
(Starting Material)
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Chloroform (Solvent)
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 Add

Solvent Removal
(Rotary Evaporation)

 1. Cool to RT

Silica Gel Column
Chromatography

(10% MeOH/DCM)

 2. Load crude residue

5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine
(Final Product)

 3. Collect fractions
 4. Dry
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Caption: General workflow for the synthesis of 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine.

Detailed Experimental Protocol
This protocol is adapted from established literature procedures and represents a self-validating

system with clear checkpoints.[8]

Reagents and Setup:
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7H-Pyrrolo[2,3-d]pyrimidin-4-amine (1.0 eq)

N-Iodosuccinimide (NIS) (1.2 eq)

Chloroform (CHCl₃), anhydrous

Methanol (MeOH) and Dichloromethane (DCM) for chromatography

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

Inert atmosphere (Argon or Nitrogen) is recommended

Reaction Procedure:

To a solution of 7H-pyrrolo[2,3-d]pyrimidin-4-amine (e.g., 539 mg, 4.02 mmol) in

chloroform (20 mL) in a round-bottom flask, add N-iodosuccinimide (1.08 g, 4.82 mmol) in

one portion.

Causality:Using a slight excess (1.2 eq) of NIS ensures complete consumption of the

starting material. Chloroform is a suitable solvent that allows for heating to reflux to drive

the reaction to completion.

Heat the resulting mixture to reflux (approx. 61°C) and maintain for 2 hours.

In-Process Control (IPC):

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase

of 10% MeOH in DCM. The product spot will be less polar than the starting material. The

reaction is complete when the starting material spot is no longer visible.

Trustworthiness:TLC is a rapid and effective method to ensure the reaction has gone to

completion, preventing unnecessary heating that could lead to side products and ensuring

a defined endpoint before proceeding to workup.

Workup and Purification:

Once the reaction is complete, allow the mixture to cool to room temperature.
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Remove the solvent in vacuo using a rotary evaporator to yield a solid residue.

Purify the crude residue by silica gel column chromatography. Elute with a gradient of 0%

to 10% Methanol in Dichloromethane.

Causality:Chromatography is essential to remove the succinimide byproduct and any

unreacted NIS, yielding the final product with high purity required for subsequent sensitive

coupling reactions.

Combine the product-containing fractions (identified by TLC) and remove the solvent in

vacuo to yield 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine as a yellow solid (typical yield:

~90%).

Characterization:

Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass

Spectrometry as described in Section 1.

Safety and Handling
5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine should be handled with appropriate care in a

laboratory setting.

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319

(Causes serious eye irritation), H335 (May cause respiratory irritation).[4][6]

Recommended PPE: Always wear a lab coat, nitrile gloves, and safety glasses. Handle the

solid material in a chemical fume hood to avoid inhalation of dust.

Section 3: Pivotal Role in Medicinal Chemistry
The utility of 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine extends far beyond its core

structure. The iodine atom is the key to its versatility, enabling its use as a foundational building

block for constructing highly complex and potent kinase inhibitors.

The Iodine Atom: A Handle for Cross-Coupling
Chemistry
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The carbon-iodine bond at the C5 position is an ideal substrate for a wide range of palladium-

catalyzed cross-coupling reactions. This allows for the precise and modular installation of

various substituents, which is a cornerstone of modern SAR studies.

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing aryl or

heteroaryl groups.[10][11]

Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, a key linker

in many inhibitor designs.[5]

Heck Coupling: Reaction with alkenes to form substituted alkenes.

Buchwald-Hartwig Amination: Formation of C-N bonds to introduce substituted amines.

This reactivity profile allows chemists to rapidly generate libraries of analogs, systematically

probing the steric and electronic requirements of a target enzyme's active site.
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Application in Kinase Inhibitor Synthesis
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Cross-Coupling Reactions

Diverse Kinase Inhibitors

5-Iodo-7H-pyrrolo
[2,3-d]pyrimidin-4-amine

Suzuki Coupling
(+ R-B(OH)₂)

Sonogashira Coupling
(+ R-C≡CH)

Buchwald-Hartwig
(+ R₂NH)

Aryl-Substituted
Inhibitor

Alkynyl-Substituted
Inhibitor

Amino-Substituted
Inhibitor

Click to download full resolution via product page

Caption: Versatility of the core scaffold in synthesizing diverse kinase inhibitors.

Case Study: Synthesis of a Tofacitinib Precursor Analog
The pyrrolo[2,3-d]pyrimidine core is central to the structure of Tofacitinib, a potent Janus kinase

(JAK) inhibitor used to treat autoimmune diseases.[12][13] While the commercial synthesis of

Tofacitinib itself often starts with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, the principles of building

complexity on this scaffold are well-illustrated by considering a representative Suzuki coupling

reaction starting from the iodo-analog.

Protocol: Representative Suzuki Coupling
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Reagents and Setup:

5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine (1.0 eq)

Arylboronic acid (e.g., Phenylboronic acid) (1.2 eq)

Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)[10]

Base (e.g., K₂CO₃, 2.0 eq)

Solvent (e.g., 1,2-Dimethoxyethane (DME) or Dioxane/Water mixture)[10]

Schlenk flask or microwave vial, inert atmosphere.

Reaction Procedure:

To a degassed solution of DME and water, add the 5-iodo starting material, the arylboronic

acid, K₂CO₃, and the palladium catalyst.

Causality:Degassing the solvent is critical to remove oxygen, which can deactivate the

palladium catalyst and lead to side reactions like protodeboronation of the boronic acid.

The base is required to activate the boronic acid for the transmetalation step in the

catalytic cycle.

Heat the mixture under an inert atmosphere (e.g., 80°C) for 2-4 hours or until TLC/LC-MS

analysis shows complete consumption of the starting material.

Trustworthiness:The use of a well-defined, air-stable palladium pre-catalyst like

Pd(dppf)Cl₂ ensures reproducibility and high yields, forming a self-validating system for

aryl-aryl bond formation.

Workup and Purification:

Cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic

layer over anhydrous sodium sulfate, filter, and concentrate.

Purify the crude product by column chromatography to yield the 5-aryl-7H-pyrrolo[2,3-

d]pyrimidin-4-amine analog.
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Conclusion
5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine is more than just a chemical intermediate; it is an

enabling tool for innovation in drug discovery. Its 7-deazapurine core provides a biologically

relevant scaffold that effectively mimics the purine hinge-binding motif of ATP, while its

strategically placed iodine atom unlocks a vast chemical space through robust and versatile

cross-coupling chemistry. For scientists and researchers dedicated to the development of

targeted therapies, particularly kinase inhibitors, a mastery of the properties and reactivity of

this compound is essential. It represents a foundational piece in the complex puzzle of

designing next-generation medicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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